molecular formula C21H20N4OS2 B2559314 (1H-indol-3-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1172045-60-1

(1H-indol-3-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2559314
CAS RN: 1172045-60-1
M. Wt: 408.54
InChI Key: RYLKCBSFTBHOLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized and studied. For example, a series of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized, and screened for their in vitro cytotoxic activity .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring several cyclic structures including an indole ring, a piperazine ring, and a benzo[d]thiazole ring. The presence of these rings likely contributes to the compound’s chemical properties and potential biological activity.

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical properties, and potential biological activities. Given the biological activities observed in similar compounds , this compound may have potential applications in medical or pharmaceutical research.

Mechanism of Action

properties

IUPAC Name

1H-indol-3-yl-[4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS2/c1-27-14-6-7-18-19(12-14)28-21(23-18)25-10-8-24(9-11-25)20(26)16-13-22-17-5-3-2-4-15(16)17/h2-7,12-13,22H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLKCBSFTBHOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-3-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

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